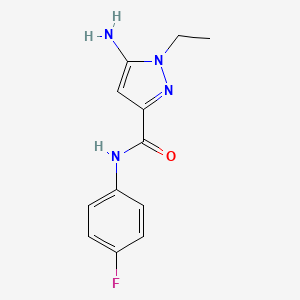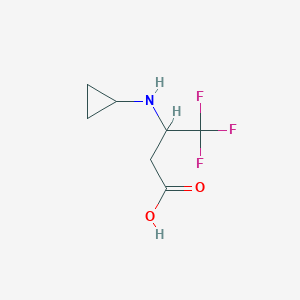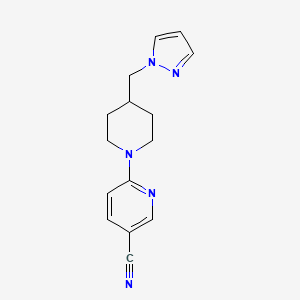
6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 6-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)nicotinonitrile, while not directly mentioned in available literature, belongs to a class of compounds known for their versatile applications in the development of pharmacologically active molecules and materials science. Research focuses on the synthesis of related heterocyclic compounds, demonstrating the importance of these structures in medicinal chemistry and material science.
Heterocyclic Compound Synthesis : Heterocyclic compounds, including pyrazole and piperidine derivatives, are essential structural components in pharmaceuticals and agrochemicals due to their biological activities. Synthesis methods for these compounds, such as the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, highlight the chemical versatility and potential applications of such structures in developing new therapeutic agents (Shestopalov et al., 2002). Similar synthetic approaches are employed to produce compounds with potential physiological activity, indicating the broad relevance of these chemical frameworks in drug discovery and development (Shestopalov et al., 2003).
Biological Activity : Research on nitrogen-containing heterocyclic compounds, such as pyrazoles and piperidines, underscores their critical role in developing pharmaceuticals and agrochemicals. These compounds' high biological activities make them suitable candidates for various applications, from herbicides and insecticides to pharmaceutical intermediates (Higasio & Shoji, 2001). The continuous exploration of these compounds, including novel nicotinonitrile derivatives, showcases ongoing efforts to identify new therapeutic agents with enhanced biological efficacy (El-Hashash et al., 2019).
Anticancer Activity : Compounds related to this compound have been explored for their potential anticancer activities. For instance, novel nicotinonitrile derivatives have shown promise in enhancing apoptosis and inhibiting tyrosine kinase, highlighting the potential of these compounds as anticancer agents (El-Hashash et al., 2019). This research area exemplifies the compound's relevance in developing new therapeutic strategies against cancer.
Mecanismo De Acción
Target of Action
Similar compounds have shown significant activity on kinases such as p70s6kβ
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, suggesting that this compound may also interact with multiple biochemical pathways
Pharmacokinetics
Similar compounds have been found to have good systemic exposure and oral bioavailability
Result of Action
Similar compounds have been found to have various biological activities, such as anti-inflammatory, antitumor, and antimicrobial activities
Action Environment
Similar compounds have been found to be highly soluble in water and other polar solvents , suggesting that the solubility and stability of this compound may be influenced by the solvent environment
Propiedades
IUPAC Name |
6-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c16-10-14-2-3-15(17-11-14)19-8-4-13(5-9-19)12-20-7-1-6-18-20/h1-3,6-7,11,13H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWFIWUIPMWARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



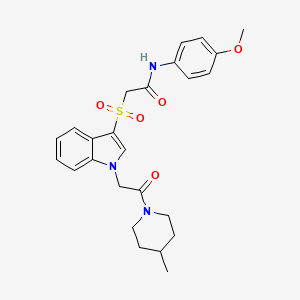
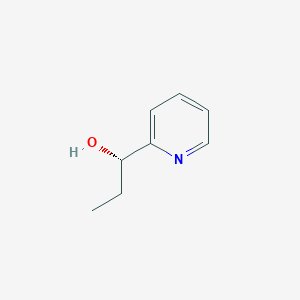
![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)

![2-(2-(sec-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)
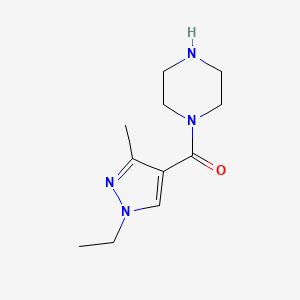
![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2968659.png)
![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)
![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)
